4-Chloro-3-fluorophenyl-DL-alanine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to facilitate the coupling of aryl halides under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of palladium-catalyzed cross-coupling reactions. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluorophenyl-DL-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the removal of the chlorine or fluorine atoms.
Substitution: Commonly involves replacing the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Often uses reagents like potassium permanganate or chromium trioxide.
Reduction: Typically involves hydrogenation using palladium on carbon.
Substitution: Utilizes nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce dehalogenated derivatives .
Scientific Research Applications
4-Chloro-3-fluorophenyl-DL-alanine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on protein synthesis and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluorophenyl-DL-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence its binding affinity and activity. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
4-Chloro-3-fluorophenylalanine: Similar structure but lacks the DL configuration.
4-Chloro-phenylalanine: Contains only the chlorine atom.
3-Fluorophenylalanine: Contains only the fluorine atom.
Uniqueness: 4-Chloro-3-fluorophenyl-DL-alanine is unique due to the simultaneous presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly alter its chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H9ClFNO2 |
---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
2-(4-chloro-3-fluoroanilino)propanoic acid |
InChI |
InChI=1S/C9H9ClFNO2/c1-5(9(13)14)12-6-2-3-7(10)8(11)4-6/h2-5,12H,1H3,(H,13,14) |
InChI Key |
QALIYCKZNQFTFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=CC(=C(C=C1)Cl)F |
Origin of Product |
United States |
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